
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury is a complex organomercury compound It is characterized by the presence of an acetyloxy group, two methoxy groups, a phenyl ring, and a mercury atom
Métodos De Preparación
The synthesis of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury typically involves the reaction of a phenylpropanone derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and in various industrial processes
Mecanismo De Acción
The mechanism of action of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar compounds to Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury include other organomercury compounds such as methylmercury and ethylmercury. These compounds share the presence of a mercury atom but differ in their organic substituents. This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
32309-08-3 |
|---|---|
Fórmula molecular |
C13H16HgO5 |
Peso molecular |
452.85 g/mol |
Nombre IUPAC |
acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury |
InChI |
InChI=1S/C11H13O3.C2H4O2.Hg/c1-13-10(8-11(12)14-2)9-6-4-3-5-7-9;1-2(3)4;/h3-8,10H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
ZIAHFQPNKGCYAB-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]C(C(C1=CC=CC=C1)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



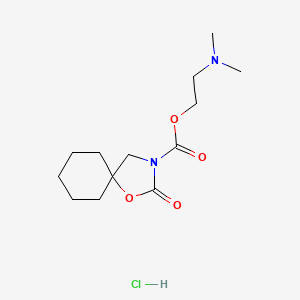
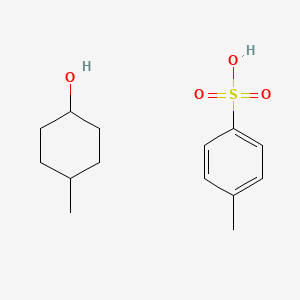

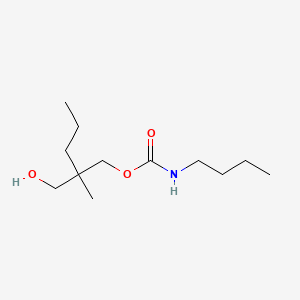
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
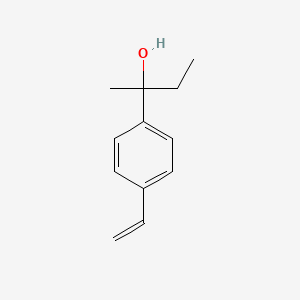
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
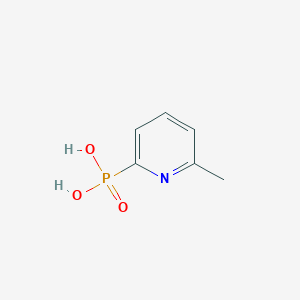
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
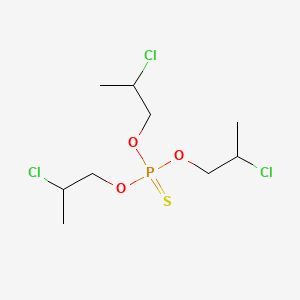
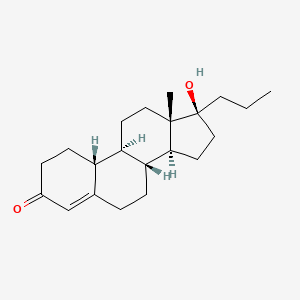
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
